ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C19H31NO3 . This compound features a piperazine ring, a tetrahydropyran moiety, and an ethyl ester group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate typically involves multiple stepsThe piperazine ring is then formed, and finally, the ethyl ester group is added .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propyn-1-yl]-4-piperidinecarboxylate
- 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran
- 3,4-dihydro-2H-pyran .
Uniqueness
Ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring, tetrahydropyran moiety, and ethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H30N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H30N2O3/c1-5-22-16(21)20-14-12-19(13-15-20)11-7-10-18(4)9-6-8-17(2,3)23-18/h5-6,8-9,11-15H2,1-4H3 |
InChI Key |
DKGRGAURYRGJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC#CC2(CCCC(O2)(C)C)C |
Origin of Product |
United States |
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